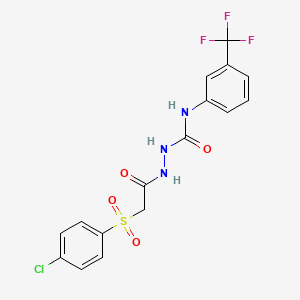

2-((4-Chlorophenyl)sulfonyl)-N-(((3-(trifluoromethyl)phenyl)amino)carbonylamino)ethanamide

説明

This compound features a 4-chlorophenyl sulfonyl group linked to an ethanamide backbone, with a urea moiety (carbonylamino) bridging to a 3-trifluoromethylphenyl group.

特性

IUPAC Name |

1-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3N3O4S/c17-11-4-6-13(7-5-11)28(26,27)9-14(24)22-23-15(25)21-12-3-1-2-10(8-12)16(18,19)20/h1-8H,9H2,(H,22,24)(H2,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVOEZSBFSBLNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NNC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((4-Chlorophenyl)sulfonyl)-N-(((3-(trifluoromethyl)phenyl)amino)carbonylamino)ethanamide , often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Antitumor Activity

Recent studies have highlighted the antitumor potential of sulfonamide derivatives. The compound has been shown to inhibit various cancer cell lines effectively. For instance, in vitro studies demonstrated that it exhibited an IC50 value of approximately 17.8 μM against HCT116 cells , indicating significant cytotoxicity (Table 1).

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 | 17.8 |

| HePG2 | 12.4 |

| HOS | 17.6 |

These findings suggest that the compound may target critical pathways involved in cancer cell proliferation.

The biological activity of the compound is thought to be mediated through several mechanisms:

- Inhibition of Kinases : The compound has been identified as a potent inhibitor of c-KIT kinase, which plays a crucial role in various cancers, including gastrointestinal stromal tumors (GISTs). It demonstrated efficacy against both wild-type and drug-resistant mutants, showcasing its potential as a therapeutic agent in resistant cancer forms .

- Gene Regulation : Treatment with this compound led to the down-regulation of several oncogenes, such as EGFR and KRAS, in A549 cells, suggesting its role in modulating signaling pathways critical for tumor growth .

- Molecular Docking Studies : In silico studies have indicated promising interactions with targets such as Escherichia coli enoyl reductase and human Son of sevenless homolog 1 (SOS1), providing insights into its mechanism at the molecular level .

Case Study 1: Efficacy Against c-KIT Mutants

A study involving mice models with c-KIT mutations demonstrated that the compound not only reduced tumor size but also improved survival rates compared to control groups. The pharmacokinetic profile indicated favorable absorption and distribution characteristics across species, including dogs and rats .

Case Study 2: Inhibition of Tumor Growth

In another investigation, the compound was administered to mice with established tumors. Results showed a significant reduction in tumor volume over a treatment period of four weeks, correlating with the observed down-regulation of key genes involved in cell cycle regulation .

類似化合物との比較

Structural Analog: 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide

Key Differences :

- Backbone : Butanamide (4-carbon chain) vs. ethanamide (2-carbon chain) in the target compound.

- Substituents : A methyl group at position 3 on the butanamide chain is absent in the target.

Implications : - The longer backbone may increase molecular weight (~480 g/mol vs.

- The methyl group could enhance steric hindrance, affecting binding affinity to biological targets like proteases or kinases .

Structural Analog: 3-Chloro-N-phenyl-phthalimide

Key Differences :

- Core Structure : Phthalimide (isoindoline-1,3-dione) vs. ethanamide.

- Substituents : Chloro and phenyl groups without sulfonyl or trifluoromethyl motifs.

Implications : - The phthalimide core is utilized in polyimide synthesis (e.g., polymers), contrasting with the target compound’s likely biological applications.

- Lower hydrophobicity (LogP ~2.8 vs. ~3.5) due to the absence of sulfonyl and trifluoromethyl groups .

Structural Analog: 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxidanylidene-ethyl]-methyl-amino]-N-[4-(trifluoromethyloxy)phenyl]ethanamide

Key Differences :

- Substituents: Cyanocyclopentyl and methylamino groups replace the urea linkage and sulfonyl group.

- Aromatic Ring : 4-Trifluoromethyloxyphenyl vs. 3-trifluoromethylphenyl in the target.

Implications : - Absence of sulfonyl may reduce solubility and hydrogen-bonding capacity .

Research Findings and Implications

- Target vs.

- Target vs. Phthalimide : The phthalimide’s rigid aromatic core favors polymer applications, while the target’s flexible ethanamide and sulfonyl groups suit bioactive molecule design .

- Electronic Effects: The 3-trifluoromethylphenyl group in the target provides moderate electron-withdrawing effects, whereas the 4-trifluoromethyloxy substituent in the cyanocyclopentyl analog may lead to stronger electronic modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。